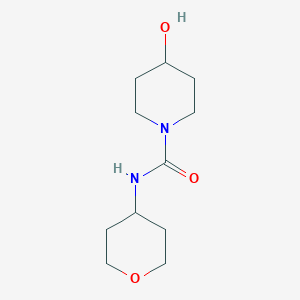![molecular formula C24H25ClN2O2S B2392276 (3-(benzyloxy)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride CAS No. 2034265-56-8](/img/structure/B2392276.png)
(3-(benzyloxy)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-(benzyloxy)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride is a synthetically derived chemical entity often used in research due to its unique structural properties and varied potential applications. Its chemical structure suggests potential interactions within biological systems, making it a subject of interest in fields ranging from pharmacology to industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(benzyloxy)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride generally involves multiple reaction steps starting from readily available precursors. Typical synthetic routes may involve:
Benzylation: of a phenolic compound to introduce the benzyloxy group.
Formation of the azetidinone ring , typically through cyclization reactions.
Coupling reactions: to combine the benzylated phenol with the azetidinone derivative.
Final hydrochloride formation through the treatment of the resulting compound with hydrochloric acid.
Industrial Production Methods
Industrially, this compound is synthesized using similar methods but with optimizations for scale, cost efficiency, and yield maximization. This may involve:
Use of automated reactors to control reaction conditions precisely.
Implementation of continuous flow chemistry to enhance reaction rates and product purity.
Adoption of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidative transformations, particularly at the benzyloxy group, to form corresponding carbonyl derivatives.
Reduction: Hydrogenation can reduce certain functionalities within the structure, such as double bonds or nitro groups (if present in related compounds).
Substitution: Nucleophilic substitution reactions can occur, especially on the aromatic ring, allowing for various functional group modifications.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Hydrogen (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Nucleophiles: Halides, alkoxides.
Major Products
The primary products of these reactions depend on the conditions and reagents used. For instance, oxidation might yield aldehydes or ketones, while substitution reactions could introduce new substituents on the aromatic ring.
Scientific Research Applications
This compound has a range of applications across different scientific disciplines:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interaction with biological targets, such as enzymes or receptors.
Medicine: Investigated for its therapeutic potential, including possible anti-inflammatory or anti-cancer properties.
Industry: Applied in the development of novel materials or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action for (3-(benzyloxy)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride involves:
Binding to molecular targets: Such as enzymes or receptors, leading to modulation of their activity.
Pathway involvement: It may participate in or disrupt specific biochemical pathways, leading to a therapeutic effect.
Comparison with Similar Compounds
Compared to other similar compounds, (3-(benzyloxy)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride exhibits unique structural features that might confer distinct biological activities or chemical reactivity. Similar compounds include those with variations in the phenyl or azetidinone rings, affecting their overall properties and applications.
Remember, this is just a high-level overview. Each section could be expanded with more detailed chemical equations, reaction mechanisms, and experimental conditions for a comprehensive understanding.
Properties
IUPAC Name |
[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-(3-phenylmethoxyphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2S.ClH/c27-24(19-7-4-8-22(13-19)28-17-18-5-2-1-3-6-18)26-15-21(16-26)25-11-9-23-20(14-25)10-12-29-23;/h1-8,10,12-13,21H,9,11,14-17H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONONEOXTQPRKTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=CC(=CC=C4)OCC5=CC=CC=C5.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
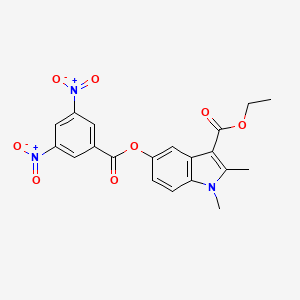
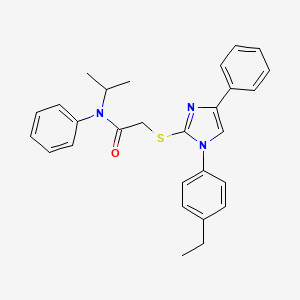
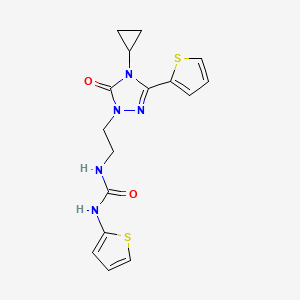
![methyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate](/img/structure/B2392197.png)
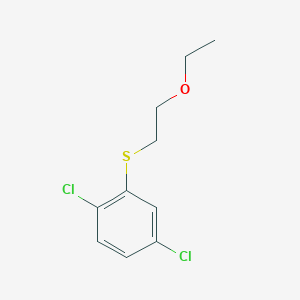
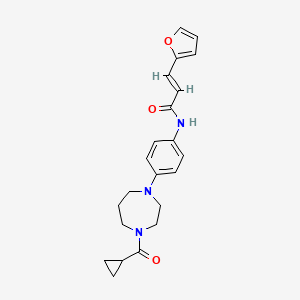

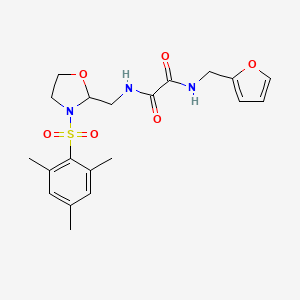
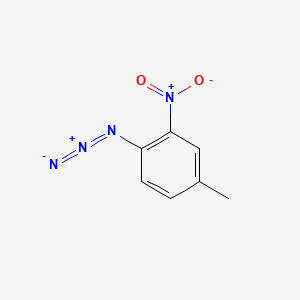
![tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]-N-methylcarbamate](/img/structure/B2392212.png)


